molecular formula C11H7F3O3S B1335318 2-Naphthyl trifluoromethanesulfonate CAS No. 3857-83-8

2-Naphthyl trifluoromethanesulfonate

Cat. No. B1335318
CAS RN: 3857-83-8
M. Wt: 276.23 g/mol
InChI Key: MDWRQYBWVTXIIJ-UHFFFAOYSA-N
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Description

2-Naphthyl trifluoromethanesulfonate, also known as 2-Naphthyl triflate, is an aryl triflate . It has a molecular weight of 276.23 g/mol .


Synthesis Analysis

2-Naphthyl trifluoromethanesulfonate may be used as an arylating agent in the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole by Heck reaction . It may also be used as a substrate for coupling with Reformatsky reagent BrZnCH(CH3)(COOtC4H9) in the presence of “reduced” dichlorobis(1,1-diphenylphosphino)ferrocene catalyst .


Molecular Structure Analysis

The molecular formula of 2-Naphthyl trifluoromethanesulfonate is C11H7F3O3S . The InChI string is InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H .


Chemical Reactions Analysis

2-Naphthyl trifluoromethanesulfonate is involved in its ruthenium-catalyzed conversion to 2-bromonaphthalene .


Physical And Chemical Properties Analysis

2-Naphthyl trifluoromethanesulfonate is a solid with a melting point of 30-32 °C . It has a molecular weight of 276.23 g/mol . The compound has a topological polar surface area of 51.8 Ų .

Scientific Research Applications

2-Naphthyl Trifluoromethanesulfonate: Scientific Research Applications

Arylation Agent in Heck Reaction: 2-Naphthyl trifluoromethanesulfonate, also known as 2-naphthyl triflate, is utilized as an arylating agent in the Heck reaction. Specifically, it is used in the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole, facilitating the formation of carbon-carbon bonds in organic synthesis .

2. Substrate for Coupling with Reformatsky Reagent This compound serves as a substrate for coupling reactions with the Reformatsky reagent BrZnCH(CH3)(COOtC4H9). The presence of “reduced” dichlorobis(1,1-diphenylphosphino)ferrocene is necessary for this application, which is a part of synthetic chemistry involving the creation of complex molecules .

Conversion to 2-Bromonaphthalene: A reported application of 2-naphthyl trifluoromethanesulfonate is its ruthenium-catalyzed conversion to 2-bromonaphthalene. This process is significant in the field of organic synthesis where halogenated compounds are often required as intermediates or end products .

Proteomics Research: While not detailed in the search results, compounds like 2-naphthyl trifluoromethanesulfonate are often used in proteomics research. They can be involved in labeling or modifying proteins to study their structure and function within proteomics workflows .

Safety and Hazards

2-Naphthyl trifluoromethanesulfonate causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Naphthyl trifluoromethanesulfonate, also known as 2-naphthyl triflate, is primarily used as an arylating agent . It is involved in the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole by Heck reaction . The primary target of 2-Naphthyl trifluoromethanesulfonate is the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule .

Mode of Action

2-Naphthyl trifluoromethanesulfonate interacts with its target through a process known as arylation . In this process, 2-Naphthyl trifluoromethanesulfonate donates an aryl group to the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule . This results in the formation of a new carbon-carbon bond, altering the structure and properties of the target molecule .

Biochemical Pathways

The arylation process involving 2-Naphthyl trifluoromethanesulfonate affects the biochemical pathway of the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule . The addition of the aryl group can lead to changes in the molecule’s reactivity, potentially affecting downstream reactions and pathways . .

Result of Action

The molecular and cellular effects of 2-Naphthyl trifluoromethanesulfonate’s action largely depend on the nature of the target molecule and the context in which it is used. In the case of the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole, the result is the formation of a new molecule with altered properties . This can have various effects at the molecular and cellular level, depending on the role of the newly formed molecule.

Action Environment

The action, efficacy, and stability of 2-Naphthyl trifluoromethanesulfonate can be influenced by various environmental factors. These include temperature, pH, and the presence of other molecules that can interact with 2-Naphthyl trifluoromethanesulfonate. For example, the presence of certain catalysts can enhance its reactivity . Additionally, 2-Naphthyl trifluoromethanesulfonate is a solid at room temperature , and its solubility in different solvents can affect its availability for reactions.

properties

IUPAC Name

naphthalen-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWRQYBWVTXIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404111
Record name 2-Naphthyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl trifluoromethanesulfonate

CAS RN

3857-83-8
Record name 2-Naphthyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthyl Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-Naphthyl Trifluoromethanesulfonate used in perylene modification?

A: 2-Naphthyl Trifluoromethanesulfonate, along with its isomer 1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate, serves as a crucial dienophile in Diels-Alder cycloaddition reactions with perylene derivatives. [] This reaction allows for the extension of the perylene core at the bay region, a modification known to significantly influence the compound's electroluminescent properties. [] Essentially, it acts as a building block to construct larger, more complex perylene structures with potentially enhanced optical and electronic characteristics.

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